Methyl 1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Methyl 1,4-dihydroquinoline-3-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry Quinoline derivatives have been reported to have vast therapeutic potential , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, including those involved in antibacterial, antiviral, and anticancer activities .
Pharmacokinetics
The compound’s boiling point is predicted to be 3049±420 °C, and its density is predicted to be 1173±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the reported therapeutic potential of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis involves a reaction that occurs under relatively mild conditions in a DMF solution at 50 °C . This suggests that the compound’s action could be influenced by factors such as temperature and solvent conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents. This method typically requires the use of a catalyst and specific reaction conditions to achieve high yields . Another method involves the reaction of anthranilic acid derivatives, which can be further modified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline ring .
Scientific Research Applications
Methyl 1,4-dihydroquinoline-3-carboxylate has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of potential drug candidates. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . In materials science, this compound is used in the development of organic semiconductors and other advanced materials .
Comparison with Similar Compounds
Methyl 1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 1,3-disubstituted 4-oxo-1,4-dihydroquinolines . These compounds share a similar quinoline core structure but differ in their functional groups and substituents.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 1,3-Disubstituted 4-oxo-1,4-dihydroquinolines
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Biological Activity
Methyl 1,4-dihydroquinoline-3-carboxylate, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their structural versatility and biological activity. The core structure consists of a quinoline ring with a carboxylate group, which is crucial for its interaction with biological targets. The compound can undergo various modifications that enhance its efficacy against different pathogens and diseases.
Biological Activities
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against Hepatitis B Virus (HBV). Molecular docking simulations indicate that these compounds can effectively inhibit HBV replication. In vitro experiments demonstrated significant antiviral activity, with an IC50 value in the low micromolar range (around 10 µM) .
2. Antibacterial Properties
Quinoline derivatives, including this compound, exhibit strong antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria . The presence of substituents on the quinoline ring can enhance antibacterial activity by improving solubility and binding affinity to bacterial targets.
3. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, compounds derived from this scaffold have been found to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in viral replication and bacterial DNA synthesis.
- Induction of Apoptosis : By influencing the balance between pro-apoptotic and anti-apoptotic factors within cells, it promotes programmed cell death in cancerous cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies
Several case studies have demonstrated the efficacy of this compound derivatives:
- Study on HBV Inhibition : A study published in Pharmaceutical Chemistry reported that a specific derivative showed over 90% inhibition of HBV at a concentration of 10 µM in vitro .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 10 | HBV |
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | <5 | Bacterial DNA gyrase |
Properties
IUPAC Name |
methyl 1,4-dihydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLQTNUWLFCKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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